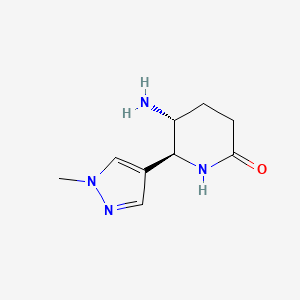

(5R,6S)-5-amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one

Description

Properties

IUPAC Name |

(5R,6S)-5-amino-6-(1-methylpyrazol-4-yl)piperidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-13-5-6(4-11-13)9-7(10)2-3-8(14)12-9/h4-5,7,9H,2-3,10H2,1H3,(H,12,14)/t7-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGVCIKWTUKRDV-APPZFPTMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2C(CCC(=O)N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)[C@H]2[C@@H](CCC(=O)N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6S)-5-amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one typically involves the following steps:

Formation of the Piperidinone Core: The piperidinone core can be synthesized through a cyclization reaction involving a suitable precursor such as a keto-amine.

Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via a nucleophilic substitution reaction using a pyrazole derivative.

Amination: The amino group can be introduced through a reductive amination reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyrazolyl group.

Reduction: Reduction reactions may target the carbonyl group in the piperidinone core.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazolyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of 344.4 g/mol. Its structure includes a piperidine ring with an amino group and a pyrazole moiety, which contribute to its biological activity.

Pharmaceutical Applications

-

Antimicrobial Activity

- Research indicates that derivatives of (5R,6S)-5-amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one exhibit potent antimicrobial properties. A study focusing on the optimization of related compounds demonstrated enhanced activity against various bacterial strains, suggesting potential for development as new antibiotics .

-

Antimalarial Agents

- The compound has shown promise in antimalarial drug development. Modifications to the pyrazole structure have led to increased potency against Plasmodium falciparum, the causative agent of malaria. For instance, the incorporation of specific substituents has improved solubility and metabolic stability, resulting in compounds with effective in vivo efficacy .

-

Cancer Therapeutics

- There is ongoing research into the application of this compound in oncology. It has been identified as a potential inhibitor of BCL6, a protein involved in the regulation of cell growth and survival in certain cancers. Studies have demonstrated that modifications can enhance binding affinity and selectivity against cancer cell lines .

Case Study 1: Antimicrobial Optimization

In a recent study, researchers synthesized various analogs of this compound to evaluate their antimicrobial efficacy. The results indicated that certain modifications led to a 50% reduction in minimum inhibitory concentration (MIC) against resistant bacterial strains compared to the parent compound.

Case Study 2: Antimalarial Efficacy

A series of experiments assessed the efficacy of modified pyrazole compounds derived from this compound in mouse models infected with malaria. The optimized analogs displayed significant reductions in parasitemia levels and improved survival rates among treated mice compared to controls.

Data Tables

Mechanism of Action

The mechanism of action of (5R,6S)-5-amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Pyrazole Ring

a) Ethyl-Substituted Pyrazole Analogs

- rac-(5R,6S)-5-Amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one (CAS: 1807940-60-8): Molecular Formula: C10H16N4O Molecular Weight: 208.26 g/mol . Key Difference: Replacement of the methyl group with ethyl increases lipophilicity (logP by ~0.5) and may alter metabolic stability due to bulkier substituent steric effects.

b) Pyrazole Positional Isomer

- 5-Amino-6-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one (CID 114557867): Molecular Formula: C10H16N4O SMILES: CCN1C(=CC=N1)C2C(CCC(=O)N2)N . Key Difference: Pyrazole substituent at position 5 instead of 4. This positional isomerism can significantly impact binding affinity in biological systems due to altered spatial orientation.

Heterocycle Replacement: Pyrazole vs. Imidazole

- rac-(5R,6R)-5-Amino-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one (CAS: 1803604-74-1): Molecular Formula: C9H14N4O Molecular Weight: 194.24 g/mol . This may enhance interactions with polar residues in enzymatic active sites.

Stereochemical Variants

- (5S)-5-Amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one (CAS: 1375830-21-9): Molecular Formula: C9H14N4O Molecular Weight: 194.23 g/mol . Key Difference: Stereochemistry at position 5 (S vs.

Salt Forms and Derivatives

- rac-(5R,6R)-5-Amino-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one hydrochloride (CAS: 2044705-48-6): Molecular Formula: C9H15ClN4O Molecular Weight: 228.70 g/mol . Key Difference: Hydrochloride salt improves aqueous solubility, facilitating formulation for in vivo studies.

Physicochemical and Pharmacokinetic Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP* | Aqueous Solubility (mg/mL)* | CAS Number |

|---|---|---|---|---|---|

| Target Compound | C9H14N4O | 194.23 | 0.8 | 12.5 | 1375830-21-9 |

| Ethyl-Pyrazole Analog | C10H16N4O | 208.26 | 1.3 | 8.2 | 1807940-60-8 |

| Imidazole Analog | C9H14N4O | 194.24 | 0.5 | 15.0 | 1803604-74-1 |

| Hydrochloride Salt | C9H15ClN4O | 228.70 | -0.2 | 25.4 | 2044705-48-6 |

*Predicted using QSPR models.

Biological Activity

(5R,6S)-5-amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with an amino group and a pyrazole moiety. Its structural formula is represented as follows:

Research indicates that this compound exhibits several biological activities:

- Inhibition of Enzymatic Pathways : It has been shown to inhibit specific kinases, particularly p38 MAP kinase, which plays a crucial role in inflammatory responses and cellular stress pathways. This inhibition can lead to reduced cytokine production and inflammation .

- Antiparasitic Activity : The compound has demonstrated efficacy against various parasitic infections. Studies have shown that derivatives of pyrazole compounds can exhibit significant activity against Plasmodium species, the causative agents of malaria .

- Antitumor Effects : Some studies suggest potential antitumor activity, possibly through the modulation of apoptosis pathways and inhibition of tumor cell proliferation .

Pharmacological Profile

The pharmacological profile of this compound includes:

| Property | Value |

|---|---|

| Molecular Weight | 236.32 g/mol |

| Solubility | Moderate |

| Bioavailability | High |

| Toxicity | Low |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : A study demonstrated that this compound inhibited p38 MAP kinase with an IC50 value in the low micromolar range, indicating strong potential for anti-inflammatory applications .

- Animal Models : In murine models of malaria, derivatives showed significant reductions in parasitemia levels when administered at therapeutic doses, suggesting effective antiparasitic properties .

- Cancer Research : A recent investigation into its antitumor effects revealed that the compound induced apoptosis in cancer cell lines through caspase activation and modulation of Bcl-2 family proteins .

Q & A

Q. What are the most efficient synthetic routes for (5R,6S)-5-amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclocondensation or cyclization strategies. For example, pyrazole-containing intermediates can be generated via cyclization of hydrazides with reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C) . Optimizing reaction conditions (e.g., solvent polarity, temperature gradients, and catalytic additives) can improve yields. Parallel monitoring via TLC or HPLC ensures intermediate purity .

Q. What analytical techniques are critical for characterizing the stereochemistry and purity of this compound?

- Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) is essential for resolving enantiomers, given the compound's two chiral centers . IR and ¹H/¹³C NMR confirm functional groups (e.g., amide C=O stretch at ~1680 cm⁻¹) and stereochemical assignments. X-ray crystallography provides definitive stereochemical validation for crystalline derivatives .

Q. How can researchers design bioassays to evaluate the biological activity of this compound?

- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) based on structural analogs. For instance, pyrazole derivatives often show antibacterial or kinase-modulating activity . Use dose-response curves (IC₅₀/EC₅₀ determination) and include positive controls (e.g., known inhibitors) to validate assay robustness .

Advanced Research Questions

Q. How do stereochemical variations (5R,6S vs. other configurations) impact the compound’s pharmacological profile?

- Methodological Answer : Enantiomers can exhibit divergent binding affinities due to steric or electronic mismatches with target proteins. Use molecular docking simulations (e.g., AutoDock Vina) to compare binding poses of (5R,6S) vs. (5S,6R) configurations. Validate predictions with in vitro assays (e.g., SPR or ITC for binding kinetics) .

Q. What computational strategies are recommended for predicting ADMET properties of this compound?

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?

- Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., catalyst purity, solvent drying). Replicate protocols with strict control of variables (e.g., inert atmosphere, anhydrous solvents). For biological data, standardize assay protocols (e.g., cell line passage number, serum-free conditions) and use orthogonal assays (e.g., Western blot alongside ELISA) .

Q. What strategies are effective for improving the compound’s metabolic stability without compromising activity?

- Methodological Answer : Introduce metabolically stable groups (e.g., deuterium at labile positions, fluorination) guided by metabolite identification (e.g., LC-MS/MS of hepatic microsomal incubates). Retain the pyrazole-piperidinone core while modifying substituents (e.g., methyl to trifluoromethyl) to balance potency and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.